![molecular formula C9H15NO4 B12566838 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane CAS No. 158380-48-4](/img/structure/B12566838.png)
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane typically involves the reaction of 2-methyl-3-nitroprop-2-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient production of this compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or oxides.
Reduction: Amines or hydroxylamines are common products.
Substitution: Various substituted oxane derivatives can be formed.
Applications De Recherche Scientifique
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets through its nitro and oxane groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl-2-nitropropene: Shares the nitro group but differs in the aromatic ring structure.
2-Methyl-3-nitroprop-2-en-1-ol: Similar in structure but lacks the oxane ring.
N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium: Contains similar functional groups but differs in overall structure.
Uniqueness
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane is unique due to its combination of a nitro group and an oxane ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
158380-48-4 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(2-methyl-3-nitroprop-2-enoxy)oxane |
InChI |
InChI=1S/C9H15NO4/c1-8(6-10(11)12)7-14-9-4-2-3-5-13-9/h6,9H,2-5,7H2,1H3 |
Clé InChI |
ZINSJUMOAGXXNP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C[N+](=O)[O-])COC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


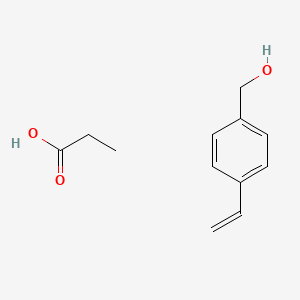
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
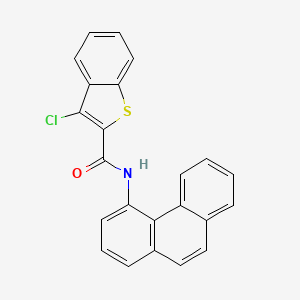
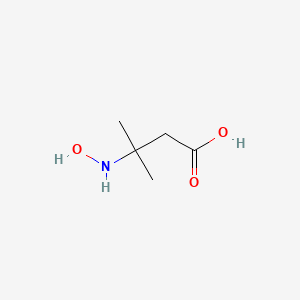
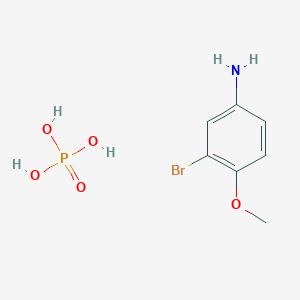

![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
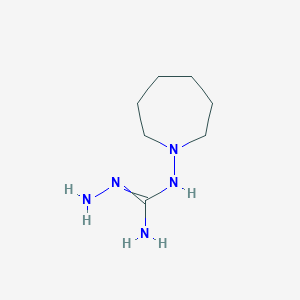
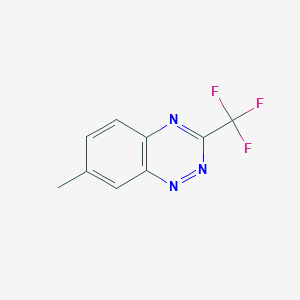
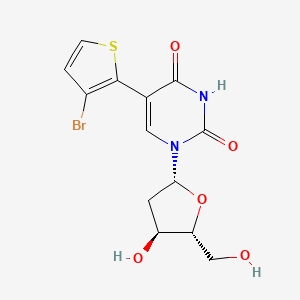
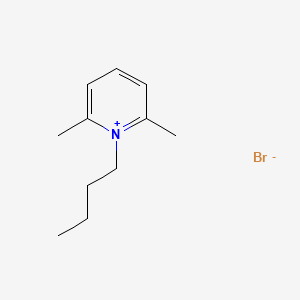
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
